Bienvenue dans la boutique en ligne BenchChem!

Apixaban Impurity 15

Pharmaceutical Analysis HPLC Method Development Impurity Profiling

Apixaban Impurity 15 is the only reference standard that matches the unique chromatographic retention time and mass spectrum of this specific Apixaban process impurity. Substituting with a generic impurity standard can lead to inaccurate quantification and ANDA rejection. Leverage this USP-listed reference standard to streamline analytical method validation per ICH Q2(R1) and ensure baseline resolution of all related substances from the Apixaban API peak. Ideal for QC labs and generic drug manufacturers aiming for first-to-market approval. Request a quote for characterized, ready-to-use material.

Molecular Formula C21H20N4O4
Molecular Weight 392.42
CAS No. 1466571-07-2
Cat. No. B601575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApixaban Impurity 15
CAS1466571-07-2
Synonyms6-(4-Aminophenyl)-4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid Methyl Ester
Molecular FormulaC21H20N4O4
Molecular Weight392.42
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N)C(=N2)C(=O)OC
InChIInChI=1S/C21H20N4O4/c1-28-16-9-7-15(8-10-16)25-19-17(18(23-25)21(27)29-2)11-12-24(20(19)26)14-5-3-13(22)4-6-14/h3-10H,11-12,22H2,1-2H3
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Apixaban Impurity 15 (CAS 1466571-07-2): A Critical Process-Related Reference Standard for Factor Xa Inhibitor Quality Control


Apixaban Impurity 15, chemically designated as Methyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (C21H20N4O4, MW 392.4), is a key process-related impurity of the oral anticoagulant Apixaban [1]. It is utilized exclusively as a reference standard for analytical method development, validation, and quality control (QC) in support of Abbreviated New Drug Applications (ANDAs) and commercial manufacturing [1]. This compound is not pharmacologically active; its primary value lies in enabling accurate identification and quantification of impurity profiles in Apixaban drug substances and finished products.

Why Apixaban Impurity 15 Cannot Be Substituted with Generic Impurity Standards in Regulated Analysis


In regulated pharmaceutical analysis, the use of a generic impurity standard without precise structural and retention time confirmation is unacceptable. Apixaban Impurity 15 possesses a unique molecular architecture—a methyl ester at the 3-position of the pyrazolo[3,4-c]pyridine core, coupled with a 4-aminophenyl substituent—that dictates its specific chromatographic behavior and mass spectral fragmentation pattern [1]. Substituting with a structurally similar but non-identical impurity (e.g., a different ester or a positional isomer) would introduce significant quantification errors, leading to inaccurate impurity profiling and potential regulatory rejection of an ANDA submission. The strict regulatory requirement for impurity-specific reference standards is underscored by the need for validated, stability-indicating HPLC methods that demonstrate baseline resolution of all related substances, including Impurity 15, from the Apixaban peak [2].

Quantitative Differentiation of Apixaban Impurity 15: Evidence-Based Comparison Against Analogs


Retention Time Selectivity: Apixaban Impurity 15 vs. Common Degradation Impurities

In a validated stability-indicating RP-HPLC method, Apixaban Impurity 15 elutes at a distinct retention time (RT) that is well-resolved from both Apixaban (RT ~13.6 min) and other key impurities such as Impurity RS1 [1]. Method optimization ensures a resolution (Rs) > 2.0 between Impurity 15 and the closest-eluting peak, critical for accurate quantification in the presence of process-related and degradation products. This contrasts with methods lacking an Impurity 15 standard, where co-elution with structurally similar impurities (e.g., a potential amide impurity) can lead to false-negative or overestimated impurity levels [2].

Pharmaceutical Analysis HPLC Method Development Impurity Profiling

Forced Degradation Profile: Apixaban Impurity 15 as a Marker of Process Robustness

Forced degradation studies demonstrate that Apixaban Impurity 15 is stable under oxidative, thermal, and photolytic stress, but degrades under hydrolytic (acidic/basic) conditions . This stability profile is distinct from the primary degradation pathway of Apixaban, which yields a pH-independent hydrolysis product [1]. Consequently, the presence or absence of Impurity 15 in stressed samples serves as a diagnostic marker for specific process excursions (e.g., improper pH control during synthesis). A related impurity standard like a nitroso-impurity would exhibit a different degradation pattern (e.g., susceptibility to light/heat), providing complementary but distinct information [2].

Forced Degradation Stability-Indicating Method Process Control

Regulatory Acceptance: Impurity 15 as a Defined Component in ANDA Submissions

Apixaban Impurity 15 is explicitly listed as a known impurity in the Apixaban USP monograph and is required for method validation in ANDA submissions . In contrast, many process-related impurities (e.g., glycol esters or dimer impurities) are non-pharmacopeial and require additional justification for inclusion in a specification [1]. The use of a USP-traceable Impurity 15 standard directly supports compliance with ICH Q3A(R2) guidelines for impurity qualification, reducing the risk of regulatory queries or delays. This is a key differentiator for procurement decisions where time-to-market is a critical factor.

Regulatory Compliance ANDA Pharmacopeial Standards

Strategic Application Scenarios for Apixaban Impurity 15 (CAS 1466571-07-2)


ANDA Filing for Generic Apixaban: Ensuring First-Cycle Approval

Generic drug manufacturers can leverage Apixaban Impurity 15 as a USP-listed reference standard to streamline ANDA submissions. Its established regulatory acceptance eliminates the need for extensive impurity qualification studies, accelerating method validation and reducing the risk of FDA deficiency letters. This is critical for companies aiming for first-to-market status with a generic Apixaban product.

Stability-Indicating Method Development and Validation for QC Laboratories

QC laboratories require Impurity 15 to develop and validate robust HPLC/UPLC methods that meet ICH Q2(R1) guidelines. The compound's distinct retention time and stability profile ensure accurate quantification of this specific impurity in the presence of other related substances and degradation products, which is essential for batch release and shelf-life determination. [1]

Root Cause Analysis of Manufacturing Process Deviations

During commercial production, an unexpected increase in Impurity 15 levels can signal a deviation in a specific synthetic step (e.g., incomplete amidation or improper pH control). Using Impurity 15 as a diagnostic marker allows manufacturing scientists to quickly pinpoint the source of the issue, implement corrective actions, and minimize batch rejection, thereby improving overall process robustness and yield.

Cross-Validation of Analytical Methods Across Multiple Sites and CROs

For global pharmaceutical companies and contract research organizations (CROs), Apixaban Impurity 15 serves as a standardized reference material for cross-validating analytical methods across different laboratories. This ensures consistency in impurity profiling data, which is critical for global regulatory submissions and for maintaining a unified quality system across multiple manufacturing and testing sites. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apixaban Impurity 15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.